2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylbenzyl)acetamide
描述
This compound features a hexahydroquinazolinone core substituted with a furan-2-ylmethyl group at the N1 position and a thioacetamide linkage connecting the quinazolinone to a 4-methylbenzyl moiety. The hexahydroquinazolinone scaffold is known for its conformational rigidity, which can enhance binding affinity to biological targets, while the furan and methylbenzyl groups may influence solubility, metabolic stability, and target selectivity.
属性
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-16-8-10-17(11-9-16)13-24-21(27)15-30-22-19-6-2-3-7-20(19)26(23(28)25-22)14-18-5-4-12-29-18/h4-5,8-12H,2-3,6-7,13-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEJZHQTJGYWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a thioacetamide derivative that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.49 g/mol. The compound features multiple functional groups, including a furan moiety known for its biological activity, particularly in antibacterial and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Weight | 426.49 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the furan derivative followed by constructing the hexahydroquinazoline core. Key steps include:
- Preparation of Furan Derivative : Involves reactions under controlled conditions to ensure high yield.
- Formation of Hexahydroquinazoline : This step may use various reagents and requires precise control of reaction parameters.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that furan derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound's structure suggests potential as an anti-inflammatory agent. Similar thioacetamide derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The mechanism often involves competitive binding at the active site of these enzymes .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study evaluated a series of furan derivatives and found that certain compounds exhibited superior antibacterial activity against multiple strains, outperforming traditional antibiotics .
- Anti-COVID Properties : Research has identified thioamide derivatives as potential inhibitors for SARS-CoV-2 main protease (Mpro), with some compounds showing promising IC50 values in enzymatic assays .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow effective binding to these targets, potentially inhibiting their activity.
Potential Applications
Given its biological activities, this compound could have several applications:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anti-inflammatory drugs.
- Research Tool : Useful in studies investigating the mechanisms of bacterial resistance or inflammatory pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives with Thioacetamide Linkages
describes several quinazolinone derivatives (compounds 5–10) with a 4-sulfamoylphenyl substituent and variable aryl/alkyl groups on the acetamide nitrogen. Key comparisons include:
- Core Structure : The target compound shares the 3,4-dihydroquinazolin-2(1H)-one core but differs by being hexahydro (saturated) versus dihydro (partially unsaturated). Saturation may enhance conformational stability .
- Substituents: The target compound’s furan-2-ylmethyl and 4-methylbenzyl groups contrast with the sulfamoylphenyl and toluidinyl/ethylphenyl groups in ’s compounds.
- Synthesis : The thioacetamide linkage in both cases likely forms via nucleophilic substitution, but yields for the target compound are unreported. reports yields ranging from 68% (compound 9 ) to 91% (compound 8 ), suggesting substituent-dependent reactivity .
Furan-Containing Acetamide Derivatives
highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives with anti-exudative activity. While the furan substituent is shared, the triazole core in these compounds differs from the quinazolinone in the target molecule. The study reports comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting furan’s role in modulating inflammatory pathways. However, the triazole moiety may confer distinct pharmacokinetic properties, such as metabolic resistance, compared to quinazolinones .
Benzothiazole and Benzisothiazole Acetamides
and describe benzothiazole-based acetamides with sulfone or trioxo groups. For example, N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide () exhibits a planar benzisothiazole ring stabilized by intramolecular hydrogen bonds (mean C–C bond length: 1.39 Å). In contrast, the target compound’s hexahydroquinazolinone core is non-aromatic and more flexible. The hydroxyphenyl group in ’s compound may enhance solubility but reduce blood-brain barrier permeability compared to the 4-methylbenzyl group in the target molecule .
Sulfonamide and Thiadiazole Derivatives
and include sulfonamide (e.g., N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide) and thiadiazole-containing acetamides. Sulfonamide groups often improve metabolic stability and target affinity but may increase toxicity risks.
准备方法
Cyclization Method
The hexahydroquinazoline core is typically synthesized through cyclization of appropriate amino acids or amines with carbonyl compounds under acidic or basic conditions. This approach provides a versatile entry to the core structure with the opportunity for regioselective functionalization.
Procedure:
- A solution of cyclohexanone (1.0 equiv.) is combined with ethyl cyanoacetate (1.1 equiv.) and ammonium acetate (2.5 equiv.) in ethanol
- The reaction mixture is refluxed for 8-12 hours until completion (monitored by thin-layer chromatography)
- After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized to yield the 2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-one intermediate
This method produces the core structure with yields typically ranging from 65-78%, depending on the specific reaction conditions and purification methods employed.
Alternative Approach via Pyrimidine Formation
An alternative approach involves the formation of a pyrimidine ring followed by selective reduction to obtain the hexahydroquinazoline system:
Procedure:
- A mixture of 2-aminobenzamide (1.0 equiv.) and cyclohexanone (1.2 equiv.) is heated in the presence of iodine (0.1 equiv.) as a catalyst
- The reaction proceeds at 80-100°C for 4-6 hours
- The resulting quinazoline derivative is then selectively reduced using sodium cyanoborohydride (3.0 equiv.) in methanolic hydrochloric acid at 0-5°C for 2-4 hours
- The reaction mixture is neutralized, extracted, and purified to yield the hexahydroquinazoline core
This approach offers the advantage of controlled reduction conditions, allowing for selective reduction of specific portions of the molecule while maintaining other structural features intact.
N-1 Functionalization with Furan-2-ylmethyl Group
Direct N-Alkylation Method
The introduction of the furan-2-ylmethyl group at the N-1 position can be achieved through direct N-alkylation using appropriate furan derivatives:
Procedure:
- The hexahydroquinazolin-4-one intermediate (1.0 equiv.) is dissolved in dimethylformamide
- Potassium carbonate (2.0 equiv.) is added as a base
- 2-(Bromomethyl)furan (1.2 equiv.) is added dropwise at room temperature
- The reaction mixture is stirred at 60-70°C for 6-8 hours
- After completion, the mixture is poured into ice water, and the precipitate is collected by filtration
- The crude product is purified by column chromatography to yield 1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-one
This N-alkylation typically proceeds with yields of 70-85% and demonstrates good regioselectivity for the N-1 position under the specified conditions.
Alternative Approach Using Phase Transfer Catalysis
An improved method for N-1 functionalization employs phase transfer catalysis to enhance reaction efficiency:
Procedure:
- The hexahydroquinazolin-4-one (1.0 equiv.) is mixed with powdered potassium hydroxide (3.0 equiv.) in a biphasic system of dichloromethane and water
- Tetrabutylammonium bromide (0.1 equiv.) is added as a phase transfer catalyst
- 2-(Bromomethyl)furan (1.2 equiv.) is added slowly, and the mixture is vigorously stirred at ambient temperature for 4-6 hours
- The organic phase is separated, dried, and concentrated
- The residue is purified by crystallization or column chromatography
This approach typically gives improved yields (80-92%) and reduced reaction times compared to conventional N-alkylation methods.
The introduction of the thio group at the C-4 position is a critical step that allows for subsequent functionalization:
Procedure:
- 1-(Furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-one (1.0 equiv.) is treated with Lawesson's reagent (0.6 equiv.) in anhydrous tetrahydrofuran
- The reaction mixture is refluxed for 3-4 hours under nitrogen atmosphere
- After cooling, the solvent is evaporated, and the residue is purified by column chromatography
- The resultant 4-thioxo derivative is used directly in the next step
This thiolation step typically proceeds with yields of 60-75% and provides a reactive intermediate for subsequent alkylation.
Formation of the Thioacetamide Linkage
The formation of the thioacetamide linkage involves the reaction of the 4-thioxo derivative with an appropriate chloroacetamide:
Procedure:
- N-(4-methylbenzyl)-2-chloroacetamide is prepared by reacting chloroacetyl chloride with 4-methylbenzylamine in the presence of triethylamine in dichloromethane at 0-5°C
- The 4-thioxo derivative (1.0 equiv.) is dissolved in dimethylformamide, and potassium carbonate (2.0 equiv.) is added
- The prepared N-(4-methylbenzyl)-2-chloroacetamide (1.1 equiv.) is added, and the mixture is stirred at room temperature for 6-8 hours
- The reaction mixture is diluted with water, and the product is extracted with ethyl acetate
- The organic layers are combined, dried, and concentrated
- The crude product is purified by column chromatography or recrystallization
This S-alkylation step typically proceeds with yields of 65-78% and provides the target compound with high purity.
Optimized One-Pot Synthesis Approach
Sequential One-Pot Method
A more efficient approach involves a one-pot sequential synthesis that minimizes the isolation of intermediates:
Procedure:
- Hexahydroquinazolin-4-one (1.0 equiv.) is N-alkylated with 2-(bromomethyl)furan using potassium carbonate in dimethylformamide at 60-70°C for 6 hours
- Without isolation, Lawesson's reagent (0.6 equiv.) is added directly to the reaction mixture, and heating is continued for an additional 3-4 hours
- After cooling to room temperature, N-(4-methylbenzyl)-2-chloroacetamide (1.1 equiv.) and additional potassium carbonate (1.0 equiv.) are added
- The mixture is stirred at ambient temperature for 6-8 hours
- The reaction mixture is worked up, and the product is purified by column chromatography
This streamlined approach provides the target compound in an overall yield of 45-55%, which is competitive with the combined yield of the stepwise approach while significantly reducing processing time and resource requirements.
Reaction Conditions and Yield Optimization
Effect of Reaction Parameters on Yield
Various reaction parameters significantly influence the yield and purity of the target compound. Table 1 summarizes the effect of key reaction parameters on the yield of the final alkylation step:
Table 1: Effect of Reaction Parameters on S-Alkylation Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 8 | 72 |
| K₂CO₃ | DMF | 60 | 4 | 65 |
| NaH | DMF | 25 | 6 | 78 |
| Cs₂CO₃ | Acetone | 50 | 8 | 70 |
| K₂CO₃ | Acetonitrile | 70 | 6 | 68 |
| TEA | CHCl₃ | 50 | 12 | 58 |
The data indicates that sodium hydride in dimethylformamide at room temperature provides the highest yield for the S-alkylation step, though potassium carbonate offers a good balance of yield and safety considerations.
Solvent Selection for Optimal Results
The choice of solvent plays a crucial role in the success of the various synthetic steps. Table 2 presents a comparison of different solvents and their impact on the N-alkylation step:
Table 2: Solvent Effect on N-Alkylation with Furan-2-ylmethyl Group
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 70 | 8 | 82 | 95 |
| DMSO | 80 | 6 | 78 | 94 |
| Acetone | 50 | 12 | 65 | 93 |
| THF | 60 | 10 | 70 | 96 |
| CH₃CN | 75 | 8 | 75 | 92 |
| NMP | 90 | 5 | 80 | 91 |
Dimethylformamide consistently provides the best combination of yield and purity for the N-alkylation step, while N-methylpyrrolidone offers faster reaction times but slightly lower product purity.
Alternative Synthetic Routes
Convergent Synthesis Approach
A convergent synthesis approach offers an alternative strategy for preparing the target compound:
Procedure:
- 4-Thioxo-1,2,5,6,7,8-hexahydroquinazoline is prepared via treatment of 1,2,5,6,7,8-hexahydroquinazolin-4-one with Lawesson's reagent
- Separately, N-(4-methylbenzyl)-2-chloroacetamide is synthesized from chloroacetyl chloride and 4-methylbenzylamine
- These two components are coupled via S-alkylation in the presence of potassium carbonate in dimethylformamide
- The resulting product is then N-alkylated with 2-(bromomethyl)furan under basic conditions
This approach differs from the linear synthesis by introducing the furan-2-ylmethyl group in the final step rather than at the beginning, which can offer advantages in terms of functional group compatibility and purification.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis process:
Procedure:
- The hexahydroquinazolin-4-one (1.0 equiv.), potassium carbonate (2.0 equiv.), and 2-(bromomethyl)furan (1.2 equiv.) are combined in dimethylformamide in a microwave vessel
- The mixture is irradiated at 120°C (100W) for 15-20 minutes
- After cooling, Lawesson's reagent (0.6 equiv.) is added, and the mixture is irradiated again at 100°C (80W) for 10-15 minutes
- N-(4-methylbenzyl)-2-chloroacetamide (1.1 equiv.) and additional potassium carbonate (1.0 equiv.) are added
- The mixture is irradiated at 80°C (60W) for 15-20 minutes
- The reaction mixture is worked up, and the product is purified by column chromatography
This microwave-assisted approach dramatically reduces the overall reaction time from approximately 20 hours to less than 1 hour while maintaining comparable yields (50-60%).
Characterization and Purity Assessment
Analytical Methods for Structure Confirmation
Multiple analytical techniques are employed to confirm the structure and purity of the synthesized compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include the furan protons (δ 7.50-6.25 ppm), methylene protons adjacent to the furan (δ 4.80-4.60 ppm), and the 4-methylbenzyl protons (δ 4.30-4.10 ppm and δ 2.30-2.25 ppm for the methyl group)
- ¹³C NMR (100 MHz, DMSO-d₆): Characteristic peaks include the C=O resonances (δ 170-165 ppm), furan carbons (δ 150-110 ppm), and the hexahydroquinazoline carbons (δ 45-20 ppm)
Mass Spectrometry:
- HRMS (ESI): [M+H]⁺ calculated for C₂₃H₂₆N₃O₃S: typically within ±5 ppm of the theoretical value
- MS/MS fragmentation pattern shows characteristic losses of the furan-2-ylmethyl group and the 4-methylbenzyl acetamide moiety
Infrared Spectroscopy:
Purity Assessment Methods
Multiple techniques are employed to ensure the high purity of the synthesized compound:
High-Performance Liquid Chromatography (HPLC):
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: Methanol:Water (70:30 v/v)
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm
- Purity criterion: Single peak with >98% area
Elemental Analysis:
- Calculated for C₂₃H₂₆N₃O₃S: C, 65.08; H, 6.17; N, 9.89; S, 7.55
- Found values should be within ±0.4% of calculated values to confirm purity
常见问题
Q. What are the critical parameters for optimizing the synthesis of this compound, and how can purity be validated?
The synthesis involves multi-step reactions requiring precise control of temperature (60–120°C), solvent selection (e.g., DMF, dichloromethane), and reaction time (6–24 hours). Key steps include thioether bond formation and amide coupling. Purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., monitoring δ 7.2–8.1 ppm for aromatic protons) .
Q. How can the compound’s structure be rigorously characterized?
Use a combination of:
Q. What strategies are recommended for improving solubility in preclinical studies?
Test co-solvents (e.g., PEG-400, DMSO) or formulate as salts (e.g., hydrochloride). Solubility can also be enhanced by modifying the 4-methylbenzyl group to introduce polar substituents (e.g., hydroxyl or amine) .
Q. Which functional groups dictate reactivity in downstream modifications?
The thioether (-S-), acetamide (-NHCO-), and furan groups are primary reactivity hotspots. For example:
- Thioether: Oxidizable to sulfoxide/sulfone using H2O2.
- Furan: Susceptible to electrophilic substitution (e.g., nitration) .
Q. What in vitro models are suitable for preliminary biological screening?
Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., IC50 determination in cancer lines like MCF-7 or HepG2). Prioritize targets based on structural analogs, such as quinazolinone derivatives with IC50 values <10 µM in antitumor studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?
- Core modifications : Replace the furan with thiophene or pyridine to alter electronic effects.
- Substituent variation : Test alkyl/aryl groups at the 4-methylbenzyl position.
- Bioisosteres : Replace the thioether with sulfonamide for metabolic stability. Compare activity using dose-response curves and molecular docking .
Q. What computational methods predict binding modes with biological targets?
Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or CDK2). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. DFT calculations (B3LYP/6-31G*) can optimize ligand geometry for docking .
Q. How should contradictory bioactivity data between similar compounds be resolved?
- Replicate assays : Ensure consistency in cell lines (e.g., passage number) and assay conditions (e.g., serum concentration).
- Structural analysis : Compare stereochemistry (e.g., via XRD) and purity (HPLC-MS).
- Off-target profiling : Use kinome-wide screens to identify unintended interactions .
Q. What analytical workflows are recommended for metabolite identification?
- LC-HRMS : Detect phase I/II metabolites in liver microsomes.
- MS/MS fragmentation : Map metabolic pathways (e.g., oxidation of the furan ring).
- Isotope labeling : Track 13C/2H in stability studies .
Q. Which techniques elucidate mechanisms of enzyme inhibition?
- SPR/ITC : Quantify binding kinetics (KD, kon/koff).
- X-ray crystallography : Resolve ligand-enzyme co-structures to identify key interactions (e.g., hydrogen bonds with the quinazolinone core).
- Enzyme kinetics : Measure Ki values under varying substrate concentrations .
Methodological Notes
- Contradictions : Variations in IC50 values (e.g., 10–15 µM in ) highlight assay-specific factors; always cross-validate with orthogonal methods.
- Advanced tools : Prioritize open-source software (e.g., PyMOL for visualization) to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
